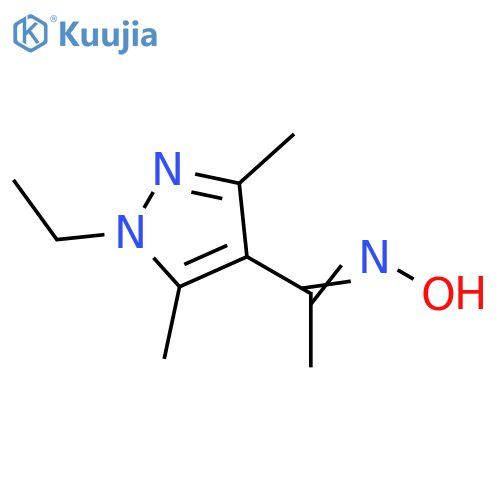Cas no 943100-95-6 (N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine)

943100-95-6 structure
商品名:N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine
CAS番号:943100-95-6
MF:C9H15N3O
メガワット:181.234901666641
MDL:MFCD12966081
CID:5229599
PubChem ID:17028230
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 化学的及び物理的性質
名前と識別子
-
- (NE)-N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine
- (1E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHANONE OXIME
- Ethanone, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-, oxime
- N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine
-
- MDL: MFCD12966081
- インチ: 1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3
- InChIKey: DRPULZMTBMAFNZ-UHFFFAOYSA-N
- ほほえんだ: C(=NO)(C1=C(C)N(CC)N=C1C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-250mg |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 250mg |
¥Șƽƕư | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-1g |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 1g |
¥ɂŗũƽ | 2023-07-25 | |
| Enamine | EN300-232557-2.5g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-2.5g |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 2.5g |
¥ŗũƕưƅ | 2023-07-25 | |
| Enamine | EN300-232557-1g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 1g |
$284.0 | 2023-09-15 | |
| Enamine | EN300-232557-0.5g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 0.5g |
$197.0 | 2024-06-19 | |
| Enamine | EN300-232557-10.0g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 10.0g |
$1224.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-100mg |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 100mg |
¥ŗƅƕũ | 2023-07-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312023-50mg |
(1e)-1-(1-ethyl-3,5-dimethyl-1h-pyraZol-4-yl)ethanone oxime |
943100-95-6 | 95% | 50mg |
¥ŗƽźƅ | 2023-07-25 | |
| Enamine | EN300-232557-5.0g |
N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine |
943100-95-6 | 95% | 5.0g |
$825.0 | 2024-06-19 |
N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
943100-95-6 (N-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidenehydroxylamine) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
